tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a brominated spirocyclic indoline-piperidine derivative. Its core structure consists of a spiro junction between an indoline-2-one moiety and a piperidine ring, with a tert-butoxycarbonyl (Boc) group at the 1'-position of the piperidine and a bromine substituent at the 4-position of the indoline ring.
Properties
IUPAC Name |
tert-butyl 4-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZQTRARZWCPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111380 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707580-82-2 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707580-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Spiro compounds, which include this compound, have been shown to interact with a wide range of receptors.
Mode of Action
It is known that spiro compounds can exhibit a variety of interesting biological activities, such as acting as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors.
Action Environment
It is known that the synthesis of the compound involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole. These steps could potentially be influenced by environmental factors such as temperature and pH.
Biological Activity
tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 381.27 g/mol
- CAS Number : 1707580-82-2
The compound features a spiroindoline structure, which is significant in many bioactive compounds. The presence of the bromine atom is expected to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. It may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes involved in cancer progression and other diseases, although detailed mechanisms are still under investigation.
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC values obtained from different assays:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.83 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.53 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 7.45 | Inhibition of proliferation |
These findings indicate that the compound is particularly effective against HeLa cells, suggesting a targeted action that warrants further exploration.
Case Studies
A recent study explored the effects of this compound on tumor xenografts in vivo. The compound exhibited significant tumor growth inhibition compared to control groups, reinforcing its potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Findings:
Substituent Reactivity: The 4-bromo substituent (target compound) offers superior reactivity in Suzuki-Miyaura and Ullmann couplings compared to the 4-chloro analog, which is less electrophilic .
Physicochemical Properties: The 7-bromo analog has a predicted boiling point of 510.1°C and density of 1.46 g/cm³, suggesting higher thermal stability than non-halogenated analogs .
Functional and Spirocyclic Variants
Table 2: Spirocyclic and Functional Derivatives
Key Findings:
Boronic Ester Derivative (CAS N/A):
- The boronic ester at position 7 (C₂₃H₃₃BN₂O₅) enhances utility in bioconjugation and metal-catalyzed reactions but introduces hazards (e.g., acute toxicity, skin irritation) .
Core Modifications :
- Replacement of indoline with chroman (CAS 439811-37-7) reduces structural similarity (score: 0.83) and may affect biological target engagement .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, and what experimental conditions optimize yield?
- Methodology :
- Core Strategy : The spiro[indoline-3,4'-piperidine] scaffold is typically synthesized via cyclization reactions. Bromination at the indoline 4-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA.
- Critical Parameters : Reaction temperature (0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometric control of brominating agents to avoid over-substitution .
- Validation : Monitor reaction progress via TLC or HPLC-TOF (theoretical mass: 397.26 g/mol; Δppm ≤ ±2) .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Primary Methods :
- GC-MS : Retention time alignment (e.g., RT ~7.94 min) with characteristic fragment ions (e.g., m/z 57, 83, 93) for backbone verification .
- FTIR-ATR : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and spirocyclic C-Br (~550–650 cm⁻¹) stretches .
- HPLC-TOF : Exact mass analysis (Δppm: -1.34 observed in related analogs) to resolve impurities or degradation products .
- Contradiction Management : Discrepancies in melting points (e.g., reported mp 226–227°C vs. observed values) may arise from polymorphic forms; use DSC to confirm thermal profiles.
Q. What purification strategies are recommended for isolating high-purity (>95%) samples of this compound?
- Stepwise Approach :
Crude Isolation : Use silica gel column chromatography (hexane/EtOAc gradient) to separate brominated products from unreacted precursors.
Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data from analogs (e.g., tert-butyl spiroindoline derivatives show moderate polarity) .
Final Purity Check : Validate via HPLC (≥98% purity threshold) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the bromine substituent at the indoline 4-position influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The C-Br bond serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids.
- Optimization :
- Catalyst System : Use Pd(PPh₃)₄ or XPhos Pd G3 in THF/H₂O (3:1) at 80°C.
- Base Sensitivity : Avoid strong bases (e.g., NaOH) that may hydrolyze the Boc group; instead, employ K₂CO₃ or Cs₂CO₃ .
Q. What stability challenges arise during long-term storage, and how are decomposition pathways mitigated?
- Key Risks :
- Hydrolysis : The Boc group is prone to acidic or humid conditions.
- Thermal Degradation : DSC studies on related compounds show decomposition onset at ~150°C .
- Mitigation :
- Storage : Anhydrous conditions (-20°C, desiccated), argon atmosphere.
- Stabilizers : Add molecular sieves (3Å) to vials to absorb moisture .
Q. How can researchers reconcile contradictory spectral or reactivity data across different batches or synthetic methods?
- Root Causes :
- Stereochemical Variance : Spiro center configuration may differ if chiral intermediates are not controlled.
- Residual Solvents : NMR discrepancies (e.g., DMSO-d₆ vs. CDCl₃) can mask true peaks; use high-field (500 MHz) NMR with deuterium decoupling .
- Resolution Protocol :
Batch Comparison : Cross-analyze via GC-MS and XRD (if crystalline).
Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
